N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical research. This compound has a unique structure that combines an indole moiety with a phenylpropanamide group, making it a valuable target for synthetic chemists and researchers.
Mechanism of Action
Target of Action
The primary targets of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide are RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in the regulation of plant growth and development .
Mode of Action
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide interacts with its targets by binding to the RCAR/PYR/PYL receptor proteins . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
Biochemical Pathways
The compound affects the biochemical pathways associated with the RCAR/PYR/PYL receptor proteins . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide’s action are largely dependent on its interaction with the RCAR/PYR/PYL receptor proteins . The compound’s strong affinity for these receptors suggests it may have significant effects on plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding . The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to form the indole core, followed by N-alkylation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of microwave irradiation can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
- **N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide stands out due to its specific combination of an indole moiety with a phenylpropanamide group. This unique structure imparts distinct biological activities and synthetic versatility, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDZJMZFESLRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.